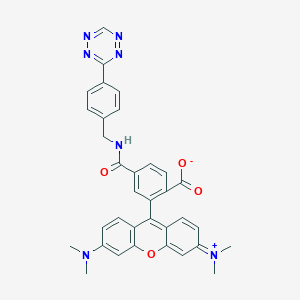

TAMRA tetrazine

Description

The exact mass of the compound TAMRA tetrazine is 599.22810243 g/mol and the complexity rating of the compound is 1190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality TAMRA tetrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TAMRA tetrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29N7O4/c1-40(2)23-10-13-26-29(16-23)45-30-17-24(41(3)4)11-14-27(30)31(26)28-15-22(9-12-25(28)34(43)44)33(42)35-18-20-5-7-21(8-6-20)32-38-36-19-37-39-32/h5-17,19H,18H2,1-4H3,(H-,35,42,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIHTNQCSLEUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAMRA tetrazine excitation and emission spectra 555 nm

Title: Bioorthogonal Fluorogenic Imaging: A Technical Guide to TAMRA-Tetrazine (Ex 555 nm)

Executive Summary

TAMRA (Carboxytetramethylrhodamine) conjugated to a 1,2,4,5-tetrazine moiety is a premier reagent in the bioorthogonal chemistry toolkit. Engineered for Inverse-Electron-Demand Diels-Alder (IEDDA) cycloadditions, TAMRA-tetrazine enables the rapid, catalyst-free labeling of strained alkenes and alkynes in living systems. This technical guide dissects the photophysical architecture of TAMRA-tetrazine at its 555 nm excitation peak, explores the causality behind its fluorogenic properties, and establishes a self-validating protocol for robust intracellular imaging.

Photophysical Architecture & Fluorogenicity

The utility of TAMRA-tetrazine stems directly from its spectral alignment and inherent quenching mechanisms.

-

Spectral Alignment: TAMRA-tetrazine exhibits an1[1]. This perfectly matches standard 532 nm (Nd:YAG) and 561 nm (DPSS) laser lines, allowing seamless integration into existing confocal and super-resolution microscopy platforms[2].

-

High Molar Absorptivity: With an1[1], it generates a brilliant signal crucial for detecting low-abundance intracellular targets.

-

Fluorogenic "Turn-On": Before the reaction, the tetrazine moiety acts as an electron acceptor,3[3]. Upon IEDDA cycloaddition, the tetrazine ring is destroyed, releasing nitrogen gas and restoring the fluorophore's emission. This fluorogenicity drastically improves the signal-to-noise ratio in 4[4].

Table 1: Photophysical Specifications of TAMRA-Tetrazine

| Property | Value | Experimental Significance |

| Excitation Maximum | ~553 - 555 nm | Compatible with standard 532 nm and 561 nm laser lines. |

| Emission Maximum | ~575 - 580 nm | Fits standard TRITC/Cy3 filter sets; avoids cellular autofluorescence. |

| Extinction Coefficient | 92,000 M⁻¹cm⁻¹ | High molar absorptivity ensures bright signal generation. |

| Fluorogenic Turn-On | 1.5x to 10x | Reduces background noise in no-wash or low-wash imaging assays. |

Mechanistic Dynamics: The IEDDA Reaction

The IEDDA reaction is driven by the relief of ring strain. When TAMRA-tetrazine encounters a dienophile like trans-cyclooctene (TCO) or bicyclononyne (BCN), it undergoes a rapid, irreversible cycloaddition.

Causality of Dienophile Selection: TCO is preferred for highly dynamic live-cell events because its extreme ring strain yields5

5[5]. BCN reacts slower but offers superior chemical stability during prolonged metabolic labeling assays.

IEDDA reaction mechanism between TCO and TAMRA-Tetrazine yielding a fluorescent conjugate.

Table 2: Bioorthogonal Reaction Kinetics (TAMRA-Tetrazine)

| Dienophile | Second-Order Rate Constant ( | Experimental Application |

| trans-Cyclooctene (TCO) | ~10⁴ – 10⁶ M⁻¹s⁻¹ | Rapid live-cell imaging; capturing low-abundance targets. |

| Bicyclononyne (BCN) | ~10³ – 10⁴ M⁻¹s⁻¹ | Stable metabolic labeling; dual-labeling setups. |

| Norbornene | ~10 – 100 M⁻¹s⁻¹ | Surface protein labeling; requires higher probe concentrations. |

Self-Validating Experimental Protocol: Intracellular Labeling

To ensure scientific integrity, the following protocol for live-cell labeling is designed as a self-validating system. Every step is calibrated to maximize the IEDDA reaction rate while mitigating the hydrophobic liabilities of the rhodamine core.

Step-by-step experimental workflow for live-cell bioorthogonal labeling using TAMRA-Tetrazine.

Step-by-Step Methodology:

-

Target Priming (Metabolic Labeling):

-

Procedure: Incubate cells with TCO-functionalized precursors (e.g., TCO-nucleotides or TCO-amino acids) for 1–24 hours depending on the target turnover rate.

-

Causality: TCO incorporation provides the bioorthogonal "handle." Its high reactivity ensures that subsequent labeling requires only minimal probe concentrations, preserving cell viability.

-

-

Washout Phase (Critical):

-

Procedure: Wash cells 3x with pre-warmed PBS and incubate in fresh, probe-free media for 1 hour.

-

Causality: Removes unreacted TCO precursors from the cytosol. Skipping this step leads to competitive inhibition, where free TCO reacts with TAMRA-tetrazine, creating a false-positive fluorescent background.

-

-

Probe Incubation:

-

Procedure: Apply6[6] in imaging buffer for 15–30 minutes at 37°C.

-

Causality: The 555 nm excitation profile of TAMRA is highly sensitive. Concentrations above 2.0 µM force the hydrophobic TAMRA core to non-specifically partition into lipid bilayers, overriding the probe's fluorogenic turn-on advantage and causing high background[6].

-

-

Fluorescence Imaging:

-

Procedure: Excite at 555 nm (or 561 nm laser) and collect emission between 570–600 nm.

-

Validation & Controls (The Self-Validating Matrix):

-

Positive Control: Perform an in vitro IEDDA reaction using purified TCO-BSA and TAMRA-tetrazine. Analyze via SDS-PAGE in-gel fluorescence (Ex: 532 nm). This confirms the structural integrity and reactivity of the tetrazine probe.

-

Negative Control: Treat wild-type cells (lacking TCO precursors) with 2.0 µM TAMRA-tetrazine. This establishes the baseline signal caused by incomplete PET quenching and non-specific membrane binding.

Advanced Applications: FLIM Multiplexing

Beyond standard intensity-based imaging, TAMRA-tetrazine is highly effective in Fluorescence Lifetime Imaging Microscopy (FLIM). Because the7[7], researchers can multiplex several targets within the exact same 555 nm spectral window. This single-dye multiplexing bypasses the traditional limitations of spectral overlap.

References

- AxisPharm. "TAMRA Dye - ADC Linkers".

- bioRxiv. "Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy".

- PMC - NIH.

- ACS Publications. "Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands".

- ACS Publications.

- Vector Laboratories.

- bioRxiv. "Single-dye, transfection-free FLIM multiplexing via bioorthogonal chemistry".

Sources

Technical Guide: TAMRA Tetrazine Probes for Bioorthogonal Labeling

Executive Summary

TAMRA Tetrazine represents a high-performance class of fluorescent probes designed for bioorthogonal chemistry, specifically the Inverse Electron Demand Diels-Alder (IEDDA) reaction. By conjugating the bright, pH-insensitive fluorophore Carboxytetramethylrhodamine (TAMRA) with a reactive tetrazine moiety, researchers can label trans-cyclooctene (TCO)-tagged biomolecules with exceptional speed (

This guide details the physicochemical properties, structural variations, and experimental protocols for using TAMRA Tetrazine in live-cell imaging, flow cytometry, and proteomic profiling.

Chemical Architecture & Physicochemical Properties[1][2]

The efficacy of TAMRA Tetrazine relies on its tripartite structure: the fluorogenic core, the solubility-enhancing linker, and the reactive "warhead."

Structural Components[3]

-

Fluorophore Core (TAMRA):

-

Identity: Carboxytetramethylrhodamine.[1]

-

Isomerism: Commercial preparations typically exist as pure 5-isomer or 6-isomer , or a mixture. The 5-isomer is preferred for reproducible steric positioning in precise FRET applications.

-

Spectral Profile: Excitation ~545 nm (compatible with 532 nm or 561 nm lasers); Emission ~575 nm (Orange/Red).

-

-

The Linker (Spacer):

-

Hydrophobic (Short): Direct attachment or short alkyl chains (e.g., C6). Used for intracellular delivery where membrane permeability is critical.

-

Hydrophilic (PEG): Polyethylene glycol (PEG4 or PEG3) spacers are standard for protein labeling to prevent aggregation and improve water solubility.

-

-

The Warhead (Tetrazine):

-

H-Tetrazine: Higher reactivity, lower stability.

-

Methyltetrazine: Slightly lower reactivity (still ultrafast), higher stability in serum.

-

Molecular Weight & Formula Data

The molecular weight (MW) varies significantly based on the linker length and specific tetrazine derivative.

| Compound Variant | Molecular Formula | Molecular Weight (Da) | Solubility | Application |

| 5-TAMRA-Tetrazine (Short) | ~599.64 | DMSO, DMF | Intracellular Imaging | |

| TAMRA-PEG4-Tetrazine | ~846.92 | Water, DMSO | Protein/Antibody Labeling | |

| TAMRA-PEG3-Methyltetrazine | ~775.85 | Water, DMSO | In vivo / Serum Studies |

Spectral Properties

-

Extinction Coefficient (

): ~90,000 - 95,000 -

Quantum Yield (

): ~0.3 - 0.7 (environment dependent; typically lower in water than methanol due to quenching). -

Correction Factor (

): ~0.32 (Use this to correct protein concentration during A280 measurements).

Mechanistic Basis: The IEDDA Reaction[5][6][7][8]

The labeling mechanism relies on the Inverse Electron Demand Diels-Alder (IEDDA) reaction between the electron-deficient tetrazine on the probe and an electron-rich strained alkene (TCO) on the target.[2][3]

Reaction Logic

-

Cycloaddition: The tetrazine and TCO undergo a [4+2] cycloaddition.

-

Retro-Diels-Alder: The intermediate spontaneously releases nitrogen gas (

), driving the reaction to irreversibility. -

Product: A stable dihydropyridazine linkage is formed.[3][4]

Pathway Diagram

Figure 1: The IEDDA reaction pathway.[5] The rapid release of nitrogen gas renders the ligation irreversible and bioorthogonal.

Experimental Protocol: Protein Labeling

This protocol describes the two-step labeling of a target protein: first modifying it with TCO, then reacting it with TAMRA-PEG4-Tetrazine.

Reagents Required[3]

-

Target Protein: 1 mg/mL in amine-free buffer (PBS, pH 7.4).

-

TCO-NHS Ester: For initial protein activation.[4]

-

TAMRA-PEG4-Tetrazine: 10 mM stock in anhydrous DMSO.

-

Desalting Columns: (e.g., Zeba Spin, PD-10) with 7k MWCO.

Workflow Diagram

Figure 2: Sequential workflow for converting a native protein into a TAMRA-labeled conjugate using TCO-Tetrazine click chemistry.

Step-by-Step Methodology

Step 1: TCO Modification (Activation)

-

Dissolve TCO-NHS ester in anhydrous DMSO immediately before use.

-

Add 10–20 molar equivalents of TCO-NHS to the protein solution (concentration 1–5 mg/mL).

-

Note: Do not use Tris or Glycine buffers, as primary amines compete with the NHS ester.[2]

-

-

Incubate for 30–60 minutes at room temperature (RT).

-

Purification (Critical): Remove unreacted TCO-NHS using a desalting column equilibrated with PBS. This prevents "dead" TCO from consuming the expensive TAMRA-Tetrazine in the next step.

Step 2: TAMRA-Tetrazine Labeling

-

Calculate the concentration of the TCO-modified protein.

-

Add 1.5 – 5 molar equivalents of TAMRA-PEG4-Tetrazine to the TCO-protein.

-

Why low excess? The IEDDA reaction is so efficient that large excesses are unnecessary, reducing background fluorescence.

-

-

Incubate for 15–30 minutes at RT. (Reaction is often complete in <10 mins).

-

Final Purification: Optional. If using low equivalents (e.g., 1.2 eq), purification may not be required for imaging applications. For strict quantification, remove free dye via size-exclusion chromatography.

Troubleshooting & Optimization

Solubility Issues

-

Problem: TAMRA-Tetrazine precipitates upon addition to aqueous buffer.

-

Solution: Ensure the stock is dissolved in high-quality anhydrous DMSO. Use the PEG4 variant for protein labeling. Do not exceed 5% v/v DMSO in the final protein mixture.

Fluorescence Quenching

-

Problem: Low signal despite successful conjugation.

-

Cause: Over-labeling can lead to dye-dye quenching (homo-FRET) if fluorophores are too close.

-

Fix: Reduce the TCO-NHS molar excess in Step 1 to lower the Degree of Labeling (DOL). Aim for a DOL of 1–3 dyes per protein.

"Turn-On" Effect

-

Insight: Tetrazines act as quenchers of their attached fluorophores. Upon reaction with TCO, this quenching is relieved, resulting in a fluorescence increase (fluorogenic "turn-on").

-

Benefit: This reduces the need for washing steps in "no-wash" live-cell imaging protocols.

References

-

Blackman, M. L., et al. (2008). "Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity."[2][3][4] Journal of the American Chemical Society. Available at: [Link]

-

Devaraj, N. K., et al. (2009). "Fast and sensitive pretargeted labeling of cancer cells through a bioorthogonal Diels-Alder click reaction." Angewandte Chemie International Edition. Available at: [Link]

Sources

An In-Depth Technical Guide to the Fluorogenic Properties of TAMRA-Tetrazine Conjugates

This guide provides a deep dive into the chemical principles, practical considerations, and experimental validation of TAMRA (Carboxytetramethylrhodamine)-tetrazine conjugates as fluorogenic probes. We will move beyond simple procedural descriptions to explore the underlying photophysics and reaction kinetics that are essential for their successful application in research and drug development.

The Dawn of Wash-Free Imaging: Bioorthogonal Chemistry and Fluorogenicity

Modern biological imaging demands tools that are not only specific but also minimally disruptive to the system under study. Bioorthogonal reactions, which proceed selectively within complex biological environments, represent a major leap forward.[1] Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), is a cornerstone technology due to its exceptionally fast kinetics and biocompatibility.[2][3]

A significant evolution of this chemistry is the development of fluorogenic probes, where the reaction itself triggers a dramatic increase in fluorescence.[1][4] TAMRA-tetrazine conjugates are prime examples of such "smart" probes.[5] Initially, the probe is in a non-fluorescent or "dark" state. Upon reacting with its target (e.g., a TCO-labeled protein), the fluorescence of the TAMRA molecule is "turned on," generating a strong signal precisely at the site of interaction.[6] This fluorogenic response is highly advantageous as it minimizes background from unreacted probes, enabling "no-wash" imaging protocols that are crucial for studying dynamic biological processes in living cells.[7][8]

The Core Reaction: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The power of the TAMRA-tetrazine system lies in the exquisite efficiency of the iEDDA reaction.[9]

-

The Players : The reaction involves an electron-poor diene (the tetrazine) and an electron-rich or strained dienophile (the TCO).[9]

-

The Mechanism : The process begins with a [4+2] cycloaddition, forming an unstable bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) and forming a stable, fluorescent dihydropyridazine product.[10][11]

-

The Kinetics : This reaction is exceptionally fast, with second-order rate constants (k₂) that can exceed 10⁶ M⁻¹s⁻¹.[2][10] The reaction proceeds readily in aqueous media—in fact, water often accelerates the reaction—and requires no catalyst, making it ideal for in vivo applications.[2][11]

The destruction of the tetrazine ring is the key event that unlocks the fluorescence of the TAMRA molecule.

Mechanisms of Fluorescence Quenching: Why is the Probe "Dark"?

To engineer effective fluorogenic probes, we must first understand why the TAMRA-tetrazine conjugate is non-fluorescent. The tetrazine moiety acts as a highly efficient quencher, providing non-radiative decay pathways for the excited state energy of the TAMRA fluorophore.[6] For rhodamine derivatives like TAMRA, several mechanisms are at play, with their relative contributions depending on the specific molecular geometry.

-

Photoinduced Electron Transfer (PET) : This is a dominant quenching mechanism for red-absorbing dyes like TAMRA.[12][13] Upon excitation by light, the TAMRA fluorophore can transfer an electron to the electron-deficient tetrazine ring. This process, also known as charge separation, creates a transient radical ion pair and provides a rapid, non-radiative pathway for the excited state to return to the ground state, thus preventing fluorescence emission.[7]

-

Förster Resonance Energy Transfer (FRET) : FRET occurs when the emission spectrum of the donor (TAMRA) overlaps with the absorption spectrum of the acceptor (tetrazine).[12][14] The tetrazine has a characteristic absorption peak around 515-530 nm, which can effectively accept energy from excited TAMRA, whose emission is in a similar range.[4][12] While highly effective for green-emitting dyes, PET is often the more significant contributor for red-shifted dyes.[12]

-

Through-Bond Energy Transfer (TBET) : In designs where the tetrazine is directly conjugated to the fluorophore's π-system, energy can be transferred through the covalent bonds.[8][14] This mechanism is highly dependent on the linker chemistry and can lead to extremely efficient quenching, resulting in "super-dark" probes with very high turn-on ratios.[6][8]

The efficiency of these quenching mechanisms is critically dependent on the distance and orientation between the TAMRA and tetrazine moieties.[15] Rational probe design often focuses on minimizing this distance to maximize quenching and, consequently, the fluorogenic response upon reaction.[15][16]

Quantitative Characterization of Fluorogenic Performance

The performance of a TAMRA-tetrazine probe is defined by several key photophysical and kinetic parameters. A robust characterization is essential for selecting the right probe for an application and for ensuring data reproducibility.

| Parameter | Pre-Reaction (TAMRA-Tz) | Post-Reaction (TAMRA-Product) | Significance |

| λabs (max) | ~545 nm | ~555 nm | Indicates the optimal excitation wavelength. |

| λem (max) | ~575 nm | ~575 nm | Defines the detection window for fluorescence. |

| Quantum Yield (ΦF) | Very Low (< 0.01) | High (~0.3 - 0.5) | A direct measure of fluorescence efficiency. The change in ΦF is the source of the fluorogenic effect. |

| Fluorescence Intensity | Ibefore (Background) | Iafter (Signal) | Used to calculate the turn-on ratio. |

| Turn-On Ratio | - | (Iafter / Ibefore) > 40-fold | A critical metric of probe performance, indicating the signal-to-background ratio.[12][17] |

| k₂ (with TCO) | - | > 1000 M⁻¹s⁻¹ | The second-order rate constant determines the speed of the labeling reaction at given concentrations.[2][18] |

Note: The values presented are representative and can vary based on the specific molecular structure of the conjugate and the dienophile used.

Experimental Protocol: Full Characterization of a TAMRA-Tetrazine Conjugate

This protocol describes a self-validating system to determine the turn-on ratio and reaction kinetics of a novel TAMRA-tetrazine probe.

Materials and Instrumentation

-

Reagents : TAMRA-tetrazine conjugate, trans-cyclooctene (TCO) derivative (e.g., TCO-amine or TCO-PEG-NHS ester), reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4), anhydrous DMSO.

-

Instrumentation : Calibrated UV-Vis spectrophotometer, calibrated spectrofluorometer with temperature control.

-

Consumables : Quartz cuvettes (1 cm path length), micropipettes, appropriate vials.

Workflow Diagram

Step-by-Step Procedure

Part A: Determining the Fluorogenic Turn-On Ratio

-

Prepare Solutions :

-

Prepare a 1 mM stock solution of the TAMRA-tetrazine probe in anhydrous DMSO.

-

Prepare a 10 mM stock solution of the TCO derivative in anhydrous DMSO.

-

-

"Before" Measurement (Ibefore) :

-

Dilute the TAMRA-tetrazine stock to a final concentration of 1 µM in PBS in a fluorescence cuvette.

-

Record the fluorescence emission spectrum (ex: ~545 nm, em: 560-650 nm). The peak intensity is Ibefore.

-

-

Initiate Reaction :

-

To the same cuvette, add a large excess of the TCO derivative (e.g., 100 µL of 10 mM stock to 1 mL, final concentration ~1 mM). The causality here is to ensure the reaction goes to completion rapidly.

-

-

"After" Measurement (Iafter) :

-

Incubate the reaction for 30 minutes at room temperature to ensure completion.

-

Record the fluorescence emission spectrum again under identical instrument settings. The new peak intensity is Iafter.

-

-

Calculation :

-

Calculate the Turn-On Ratio = Iafter / Ibefore.

-

Part B: Determining the Second-Order Rate Constant (k₂)

The causality behind this procedure is to use pseudo-first-order conditions to simplify the rate law. By using a large excess of TCO, its concentration remains effectively constant, allowing us to determine the observed rate constant (kobs) for the probe's consumption, which is directly proportional to the fluorescence increase.

-

Prepare Solutions :

-

Prepare a 1 µM solution of the TAMRA-tetrazine probe in PBS.

-

Prepare a series of TCO solutions in PBS (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM).

-

-

Kinetic Measurement :

-

Set the spectrofluorometer to time-course mode, monitoring the fluorescence intensity at the emission maximum (~575 nm) with excitation at ~545 nm.

-

Place the 1 µM probe solution in the cuvette and begin recording a baseline.

-

Inject the lowest concentration TCO solution (final concentration 5 µM, as it's a 1:1 mix with the probe), mix rapidly, and continue recording the fluorescence increase until it plateaus.

-

Repeat this procedure for each TCO concentration.

-

-

Data Analysis :

-

For each kinetic trace, fit the fluorescence intensity (F(t)) versus time (t) to a single exponential equation: F(t) = Fmax(1 - e-kobst) to obtain the observed rate constant, kobs.

-

Plot the calculated kobs values (y-axis) against the corresponding TCO concentrations (x-axis).

-

The data should yield a straight line passing through the origin. The slope of this line is the second-order rate constant, k₂ .

-

Conclusion and Future Outlook

TAMRA-tetrazine conjugates exemplify the synergy between rapid bioorthogonal chemistry and intelligent fluorophore design. By understanding the fundamental principles of iEDDA kinetics and the photophysical mechanisms of quenching and activation, researchers can rationally select, validate, and deploy these powerful tools. This enables highly sensitive, wash-free imaging applications that are pushing the boundaries of our ability to observe molecular events in real-time within living systems. Future developments will likely focus on creating probes with even higher turn-on ratios, faster kinetics, and emission profiles further into the near-infrared spectrum to allow for deeper tissue imaging.[19]

References

- Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC. (URL: )

-

Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - ResearchGate. (URL: [Link])

- Rational Design for High Bioorthogonal Fluorogenicity of Tetrazine-Encoded Green Fluorescent Proteins - PMC. (URL: )

-

Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging - Chemical Society Reviews (RSC Publishing). (URL: [Link])

-

Design Strategies for Bioorthogonal Smart Probes - PMC - NIH. (URL: [Link])

-

Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC. (URL: [Link])

-

Approach Matters: The Kinetics of Interfacial Inverse‐Electron Demand Diels–Alder Reactions - PMC. (URL: [Link])

-

Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - Frontiers. (URL: [Link])

-

A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state - Materials Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed. (URL: [Link])

-

(a) Example of the mechanism of quenching of fluorophore-tetrazine... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

The fluorescence quenching mechanism of tetrazine-functionalized fluorogenic labels with integrated π-conjugations: internal conversion to a dark state - Materials Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts - ChemRxiv. (URL: [Link])

-

Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC. (URL: [Link])

-

Fluorescence quenching and physicochemical properties of HDyes. a-d,... - ResearchGate. (URL: [Link])

-

Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy. - SciSpace. (URL: [Link])

-

Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - Semantic Scholar. (URL: [Link])

-

The fluorescence quenching mechanism of tetrazine-functionalized fluorogenic labels with integrated π-conjugations: internal conversion to a dark state | Request PDF - ResearchGate. (URL: [Link])

-

Exceptional quenching properties of tetrazine-based organic frameworks for fluorescently labeled nucleic acids and their applications in sensing - PubMed. (URL: [Link])

-

(A) General design of fluorogenic probe using tetrazine as an emission... - ResearchGate. (URL: [Link])

-

Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy | ACS Central Science - ACS Publications - ACS.org. (URL: [Link])

-

Versatile naphthalimide tetrazines for fluorogenic bioorthogonal labelling - PMC. (URL: [Link])

-

Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing). (URL: [Link])

-

(PDF) Unveiling the Structure‐Fluorogenic Property Relationship of Seoul‐Fluor‐Derived Bioorthogonal Tetrazine Probes - ResearchGate. (URL: [Link])

-

Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC - NIH. (URL: [Link])

-

Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications - Moodle@Units. (URL: [Link])

-

A) Structures of TAMRA and conjugates with TCO, oxo‐TCO, and a‐TCO.... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - MDPI. (URL: [Link])

-

Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC. (URL: [Link])

-

Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - ResearchGate. (URL: [Link])

-

TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive - Interchim. (URL: [Link])

-

Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts | Journal of the American Chemical Society. (URL: [Link])

-

Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - bioRxiv. (URL: [Link])

-

Readily Accessible Strained Difunctionalized trans-Cyclooctenes with Fast Click and Release Capabilities | ChemRxiv. (URL: [Link])

-

TAMRA TETRAZINE DESCRIPTION SPECIFICATIONS. (URL: [Link])

-

Difluoroboronated tetrazine probes for rapid bioorthogonal fluorescence activation, no-wash STED imaging, and triggered drug release - PubMed. (URL: [Link])

-

Tetrazine as a general phototrigger to turn on fluorophores - PMC. (URL: [Link])

-

An Extended Approach for the Development of Fluorogenic trans‐Cyclooctene–Tetrazine Cycloadditions - PMC - PubMed Central. (URL: [Link])

-

(PDF) Difluoroboronated tetrazine probes for rapid bioorthogonal fluorescence activation, no-wash STED imaging, and triggered drug release - ResearchGate. (URL: [Link])

-

Bioorthogonal fluorogenic chemistry using a light-activated tetrazine - RSC Publishing. (URL: [Link])

-

Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - MDPI. (URL: [Link])

-

Biomedical Applications of Tetrazine Cycloadditions - SciSpace. (URL: [Link])

-

Photo‐induced and Rapid Labeling of Tetrazine‐Bearing Proteins via Cyclopropenone‐Caged Bicyclononynes - PMC. (URL: [Link])

-

1,2,4,5-Tetrazine-based Click Reactions in Bioorthogonal Chemistry. (URL: [Link])

Sources

- 1. Design Strategies for Bioorthogonal Smart Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]

- 3. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes [mdpi.com]

- 9. moodle2.units.it [moodle2.units.it]

- 10. broadpharm.com [broadpharm.com]

- 11. scispace.com [scispace.com]

- 12. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rational Design for High Bioorthogonal Fluorogenicity of Tetrazine-Encoded Green Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. scispace.com [scispace.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. interchim.fr [interchim.fr]

- 19. researchgate.net [researchgate.net]

The Stability and Kinetics of TAMRA-Tetrazine in Cell Culture Media: Navigating the Reactivity-Stability Trade-Off

Introduction

The inverse electron-demand Diels–Alder (IEDDA) reaction between 1,2,4,5-tetrazines (Tz) and strained dienophiles, such as trans-cyclooctene (TCO), has revolutionized bioorthogonal chemistry. Among the fluorescent probes utilized in these workflows, TAMRA-tetrazine (Tetramethylrhodamine-tetrazine) is highly favored due to its excellent photostability, high extinction coefficient, and intrinsic fluorogenic quenching properties prior to cycloaddition.

However, deploying TAMRA-tetrazine in complex biological environments—specifically standard cell culture media like DMEM supplemented with Fetal Bovine Serum (FBS)—presents a profound chemical challenge. The very electronic properties that make tetrazines exceptionally reactive toward TCO also render them susceptible to degradation by nucleophiles and reducing agents present in the media. This whitepaper provides an in-depth mechanistic analysis of TAMRA-tetrazine stability, quantitative degradation profiles, and self-validating experimental protocols designed to maximize signal-to-noise ratios in live-cell applications.

The Mechanistic Basis of Tetrazine Degradation

The reactivity of a tetrazine is governed by Frontier Molecular Orbital (FMO) theory. To achieve the ultra-fast kinetics characteristic of IEDDA reactions (up to

However, this lowered LUMO creates a severe reactivity-stability paradox. In cell culture media (e.g., DMEM + 10% FBS), the highly electrophilic tetrazine core becomes a prime target for nucleophilic attack by primary amines (e.g., lysine residues on serum proteins, free amino acids) and thiols (e.g., cysteine, glutathione). Recent proteomic investigations have demonstrated that nucleophilic attack by amines leads to ring-opening and the formation of degradation products such as N-methylformohydrazonamide 2.

When TAMRA-H-tetrazine degrades in this manner, the fluorophore does not simply become inert; the reactive intermediates can covalently attach to off-target serum or cellular proteins. This phenomenon is the primary cause of the high non-specific background fluorescence frequently observed when using high concentrations of monosubstituted TAMRA-tetrazines in live cells 3.

Fig 1: Mechanistic pathway of tetrazine degradation in nucleophile-rich cell culture media.

Quantitative Stability Profiles

To rationally design an imaging experiment, one must select a tetrazine substituent that balances the required reaction speed with the necessary incubation time. Table 1 summarizes the stability of various tetrazine cores in physiological conditions (DMEM containing 10% FBS at 37 °C) 4.

Table 1: Comparative Stability and Reactivity of Tetrazine Substituents in Biological Media

| Tetrazine Substituent | Reactivity ( | Stability (% intact after 12h) | Stability (% intact after 48h) | Primary Mechanism of Loss |

| H-Tetrazine (H-Tz) | ~30,000 | < 30% | < 13% | Rapid nucleophilic attack |

| Pyridyl (Py-Tz) | ~10,000 - 50,000 | < 30% | < 13% | Rapid nucleophilic attack |

| Methyl (Me-Tz) | ~800 - 1,000 | > 92% | > 63% | Slow reduction |

| Phenyl (Ph-Tz) | ~100 - 500 | > 95% | > 60% | Slow reduction |

| Triazolyl (Ta-Tz) | ~10,000 | > 90% | > 80% | Highly resistant |

Causality Insight: While TAMRA-H-Tz offers blistering reaction speeds, its half-life in serum-containing media is often less than 2 hours. For protocols requiring extended labeling times or where washout of unbound probe is delayed, TAMRA-Me-Tz (Methyl-tetrazine) is the superior choice. The steric bulk and electron-donating nature of the methyl group raise the LUMO energy, drastically reducing off-target nucleophilic attack while maintaining sufficient bioorthogonal reactivity 3.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives caused by tetrazine degradation.

Protocol A: LC-MS/MS Stability Assay of TAMRA-Tz in Biological Media

This protocol quantifies the exact half-life of your specific TAMRA-Tz batch in your specific cell culture media.

-

Preparation: Prepare a 100 µM stock of TAMRA-Tz in DMSO.

-

Incubation: Spike the TAMRA-Tz into pre-warmed (37 °C) DMEM supplemented with 10% FBS to a final concentration of 5 µM.

-

Sampling & Quenching: At time points

hours, extract a 50 µL aliquot. Immediately add 150 µL of ice-cold methanol containing 1 µM Coumarin-343 (Internal Standard).-

Causality: Quenching with ice-cold methanol serves a dual purpose. It instantly halts nucleophilic reactions by precipitating serum proteins, while simultaneously extracting the intact TAMRA-Tz into the organic phase. The internal standard corrects for ionization suppression caused by residual media salts during LC-MS analysis.

-

-

Centrifugation: Spin at 15,000

g for 10 minutes at 4 °C to pellet precipitated proteins. -

Analysis: Analyze the supernatant via LC-MS/MS, monitoring the specific MRM transitions for the intact TAMRA-Tz parent mass. Normalize the peak area against the

point to calculate the degradation half-life.

Protocol B: Pretargeted Live-Cell Imaging with TAMRA-Me-Tz

This workflow utilizes the superior stability of the methyl-tetrazine derivative to achieve high-contrast imaging without non-specific background.

-

Pre-targeting: Incubate cells (e.g., HeLa or SKOV3) with the TCO-conjugated primary probe (e.g., TCO-HaloTag ligand or TCO-antibody) at 1-5 µM in standard culture media for 30 minutes at 37 °C.

-

Self-Validation Step: Maintain a parallel control well treated with a non-TCO probe (or vehicle only). This "No-TCO" control is mandatory to confirm that subsequent fluorescence is strictly dependent on the IEDDA cycloaddition.

-

-

Primary Wash: Wash cells 3

5 minutes with warm, phenol red-free DMEM to completely remove unbound TCO-probe. -

Bioorthogonal Ligation: Add 2 µM TAMRA-Me-Tz in phenol red-free DMEM (with 10% FBS). Incubate for 1 hour at 37 °C.

-

Causality: TAMRA-Me-Tz is chosen over TAMRA-H-Tz here. The 1-hour incubation ensures complete reaction with the TCO targets, while the methyl substitution prevents the tetrazine from degrading and covalently tagging serum proteins during this window.

-

-

Secondary Wash: Wash cells 3

5 minutes with PBS to remove unreacted TAMRA-Me-Tz. -

Imaging: Image live cells using a fluorescence microscope (Excitation: ~555 nm / Emission: ~580 nm).

Fig 2: Optimized step-by-step workflow for pretargeted live-cell imaging using TAMRA-tetrazine.

Strategic Recommendations for Probe Design

When designing a bioorthogonal assay involving TAMRA, researchers must critically evaluate the temporal requirements of their experiment:

-

For rapid, sub-minute labeling (e.g., stopped-flow kinetics or cell-surface labeling): TAMRA-H-Tz or TAMRA-Py-Tz can be utilized, provided the unbound dye is washed away immediately to prevent background accumulation.

-

For intracellular labeling, prolonged incubations, or in vivo pretargeting: TAMRA-Me-Tz is the gold standard. While its

is lower than H-Tz, its robust stability in the presence of intracellular glutathione and serum thiols guarantees a higher signal-to-noise ratio over time. -

Future Directions: Emerging architectures, such as triazolyl-tetrazines (Ta-Tz) and dihydropyran-substituted tetrazines (DHP-Tz), are currently being developed to break the reactivity-stability trade-off, offering the speed of H-Tz with the stability of Me-Tz 1, 4.

References

-

Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off Journal of the American Chemical Society (2022). URL:[Link]

-

Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells ACS Central Science (2025). URL:[Link]

-

Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging Journal of the American Chemical Society (2015). URL:[Link]

-

Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation JACS Au (2024). URL:[Link]

Sources

A Senior Application Scientist's Guide to Methyltetrazine and H-Tetrazine TAMRA: A Comparative Analysis for Advanced Bioconjugation

Abstract

In the landscape of modern chemical biology and therapeutic development, bioorthogonal chemistry provides an indispensable toolkit for precise molecular labeling in complex biological systems. Among these tools, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes stands out for its exceptional speed and biocompatibility.[1][2] However, the subtle yet critical choice of tetrazine substitution can profoundly impact experimental success. This in-depth technical guide provides a comparative analysis of two cornerstone tetrazine derivatives: the highly stable methyltetrazine and the rapidly reactive H-tetrazine, exemplified by its TAMRA fluorophore conjugate. We will dissect the causal relationship between chemical structure, stability, and reaction kinetics, providing field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications, from live-cell imaging to the construction of antibody-drug conjugates.

The Chemical Foundation: Tetrazine-Mediated Bioorthogonal Ligation

The power of tetrazine chemistry lies in the iEDDA reaction, a [4+2] cycloaddition where an electron-poor tetrazine (the diene) reacts with an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO).[1] This reaction is prized for its bioorthogonality; it proceeds with remarkable efficiency under physiological conditions (aqueous environment, neutral pH, 37°C) without the need for cytotoxic catalysts like copper.[3][4] The reaction is irreversible, driven by the release of nitrogen gas (N₂), forming a stable dihydropyridazine conjugate.[1][5]

A Tale of Two Tetrazines: The Critical Role of Substitution

The core of our comparison lies in the substituent at one of the carbon atoms of the tetrazine ring: a methyl group (CH₃) versus a hydrogen atom (H). This seemingly minor structural change creates a fundamental trade-off between the molecule's stability and its reactivity.

Methyltetrazine: The Stability Champion

The addition of an electron-donating methyl group to the tetrazine ring significantly enhances its stability, particularly in aqueous biological media.[4][6][7][8] This increased stability is crucial for multi-step experimental workflows or long-term in vivo studies where the bioorthogonal handle must remain intact and reactive for extended periods.[4][9] While this modification provides a robust and reliable tool, the electron-donating nature of the methyl group slightly reduces the electron-deficient character of the tetrazine ring, resulting in moderately slower reaction kinetics compared to its H-tetrazine counterpart.[6][7][10]

H-Tetrazine: The Kinetics Leader

H-tetrazine, also known as unsubstituted tetrazine, represents the other side of the trade-off. Lacking an electron-donating group, its aromatic ring is more electron-deficient, making it exceptionally reactive in iEDDA cycloadditions.[6][11][12] H-tetrazine derivatives can exhibit reaction rates up to 30 times faster than their methyltetrazine analogues, which is a significant advantage for experiments requiring rapid labeling, especially when dealing with low concentrations of reactants.[11][12] This heightened reactivity, however, comes at the cost of reduced stability. H-tetrazines are more susceptible to degradation in aqueous environments and biological media, a critical consideration for experimental design.[6][11][12][13] H-tetrazine TAMRA is a prime example of this class, where the highly reactive H-tetrazine core is conjugated to the bright TAMRA fluorophore for sensitive detection applications.

Quantitative Comparison: Kinetics vs. Stability

The choice between methyltetrazine and H-tetrazine is not arbitrary; it is a data-driven decision based on a well-defined stability-versus-reactivity paradigm. The following table summarizes the key performance characteristics to guide experimental design.

| Parameter | Methyltetrazine | H-Tetrazine (Unsubstituted) | Causality & Field Insight |

| Reaction Kinetics (k₂) with TCO * | ~1,000 - 10,300 M⁻¹s⁻¹[6][7] | Up to 30,000 M⁻¹s⁻¹[6][14] | The electron-deficient nature of H-tetrazine lowers the LUMO energy, accelerating the iEDDA reaction. This is critical for capturing transient events or labeling low-abundance targets. |

| Stability in Biological Media ** | >85% remaining after 48h[6] | <15% remaining after 48h[13] | The electron-donating methyl group protects the tetrazine ring from nucleophilic attack by components in media/serum. This is paramount for pre-targeting strategies and multi-day in vivo studies. |

| Primary Advantage | High stability and reliability.[4][9] | Unprecedented reaction speed.[2][11][12] | Choose methyltetrazine when the integrity of the probe over time is the priority. |

| Primary Disadvantage | Slower reaction kinetics.[10] | Lower stability in aqueous buffers.[11][13] | The lower stability of H-tetrazine necessitates careful planning, shorter incubation times, and prompt analysis. |

*Second-order rate constants can vary based on the specific dienophile and reaction conditions. **Stability assessed in DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C.[6][13]

Experimental Design & Self-Validating Protocols

As a Senior Application Scientist, my primary advice is to let the experimental goal dictate the choice of reagent. The protocols below are designed not just as steps to follow, but as self-validating systems that explain the reasoning behind the choices.

When to Choose Methyltetrazine:

Select methyltetrazine derivatives for applications demanding high stability, such as:

-

Pre-targeted in vivo imaging or therapy: An antibody-TCO conjugate is administered first and allowed to clear from circulation before the smaller, radiolabeled methyltetrazine-drug is injected for rapid clearance and high signal-to-noise.[15]

-

Long-term live-cell tracking: When imaging cellular processes over hours or days, the probe's stability is essential.

-

Multi-step conjugation workflows: Where the tetrazine moiety must survive intermediate purification or reaction steps.

When to Choose H-Tetrazine TAMRA:

Select H-tetrazine derivatives for applications where speed is the most critical variable:

-

Rapid labeling of cell surface proteins: For quick snapshot experiments before receptor internalization or other dynamic processes occur.

-

In vitro assays with low reactant concentrations: The fast kinetics can drive the reaction to completion even with limited material.

-

Fluorogenic "turn-on" applications: Where rapid reaction with a TCO-modified target is required to unquench the TAMRA fluorescence for immediate detection.

Protocol 1: Antibody Labeling with Methyltetrazine-PEG-NHS Ester

This protocol describes a robust method for conjugating a stable methyltetrazine handle to a monoclonal antibody for use in pre-targeting or imaging applications. The use of an NHS ester targets primary amines (lysine residues).

Materials:

-

Antibody of interest (in amine-free buffer, e.g., PBS)

-

Methyltetrazine-PEG-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

-

Spin desalting columns (e.g., Zeba™) for purification

Step-by-Step Methodology:

-

Reagent Preparation (The "Why"): Prepare a 10 mM stock solution of Methyltetrazine-PEG-NHS Ester in anhydrous DMSO. NHS esters are susceptible to hydrolysis in aqueous solutions, so this stock must be prepared immediately before use to ensure maximal reactivity.[7]

-

Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL in Conjugation Buffer. Higher protein concentrations favor a more efficient conjugation reaction.

-

Molar Excess Calculation: Calculate the volume of the methyltetrazine stock solution needed to achieve a 10- to 20-fold molar excess relative to the antibody. This excess drives the reaction to label a sufficient number of lysine residues.

-

Conjugation Reaction: Add the calculated volume of the methyltetrazine solution to the antibody solution. Incubate for 1-2 hours at room temperature, protected from light.

-

Purification (The Self-Validation Step): Remove unreacted methyltetrazine linker by passing the reaction mixture through a spin desalting column equilibrated with your desired storage buffer (e.g., PBS).

-

Characterization: Confirm successful conjugation and determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~520 nm (for the tetrazine). Purity can be assessed via SDS-PAGE or mass spectrometry.

Protocol 2: Rapid Live-Cell Imaging with H-Tetrazine TAMRA

This protocol outlines the labeling of a TCO-modified protein on the surface of live cells. The high reactivity of H-Tetrazine TAMRA allows for rapid signal generation with minimal incubation time.

Materials:

-

Live cells expressing a TCO-modified protein of interest

-

H-Tetrazine TAMRA

-

Anhydrous DMSO

-

Cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Confocal microscope

Step-by-Step Methodology:

-

Cell Culture: Culture cells expressing the TCO-modified protein in a suitable imaging dish (e.g., glass-bottom plate).

-

Probe Preparation: Prepare a 1 mM stock solution of H-Tetrazine TAMRA in anhydrous DMSO. Dilute this stock to a final working concentration of 1-5 µM in pre-warmed cell culture medium. Causality: Use the probe immediately after dilution, as the H-tetrazine moiety has limited stability in aqueous media.[13]

-

Labeling Reaction (The "Why"): Remove the existing medium from the cells and add the H-Tetrazine TAMRA solution. Incubate at 37°C for 5-15 minutes. The extremely fast kinetics of the H-tetrazine-TCO reaction mean that longer incubation times are unnecessary and may lead to probe degradation or increased non-specific binding.[11][12]

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove any unreacted probe.

-

Imaging (The Self-Validation Step): Immediately image the cells using a confocal microscope with appropriate filter sets for TAMRA (Excitation ~555 nm / Emission ~580 nm). A strong, localized signal confirms a successful and rapid bioorthogonal reaction.

Conclusion and Future Outlook

The choice between methyltetrazine and H-tetrazine is a classic example of a structure-function trade-off in chemical biology. Methyltetrazine offers unparalleled stability, making it the reagent of choice for demanding, long-term applications, particularly in vivo. Conversely, H-tetrazine provides explosive reaction speed, enabling experiments that require rapid and efficient labeling in short timeframes. H-Tetrazine TAMRA is an excellent tool for these fast applications, delivering a bright, fluorescent signal precisely where needed.

As a researcher, understanding the fundamental chemical principles that differentiate these reagents is the key to designing robust, reliable, and successful experiments. By aligning the specific properties of the tetrazine derivative with the demands of the biological question, one can fully harness the power of this exceptional bioorthogonal reaction. The field continues to evolve, with new tetrazine derivatives being developed to further optimize the balance of stability and reactivity, promising an even more powerful toolkit for future discoveries.

References

- An In-depth Technical Guide to the Bioorthogonal Reactivity of Methyltetrazine-PEG8-DBCO. Benchchem.

- Application Notes and Protocols: Methyltetrazine-PEG8-NH-Boc and TCO Click Chemistry Reaction. Benchchem.

- The Fulcrum of Bioorthogonal Chemistry: An In-depth Technical Guide to Methyltetrazine Linkers. Benchchem.

- An In-Depth Technical Guide to Methyltetrazine-PEG5-Alkyne for Beginners in Click Chemistry. Benchchem.

- LifeTein Peptide Methyltetrazine Drug Conjugate: Click Chemistry. LifeTein.

- Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ. PMC.

- A Comparative Analysis of Methyltetrazine-amine and Tetrazine-amine for Bioorthogonal Applications. Benchchem.

- An In-depth Technical Guide to the Bioorthogonal Reactivity of Methyltetrazine. Benchchem.

- An In-depth Technical Guide to Methyltetrazine-PEG8-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation. Benchchem.

- Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. PMC.

- Tetrazine-TCO Ligation Protocol. BroadPharm.

- Methyltetrazine Eclipses Maleimide in Conjugate Stability. Benchchem.

- Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes. MDPI.

- Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. PMC.

- Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. JACS Au.

- Tetrazine methyl NHS Oligo Modifications from Gene Link. Gene Link.

- Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv.

- An In-depth Technical Guide to the Bioorthogonal Chemistry Applications of Methyltetrazine-PEG12-acid. Benchchem.

- Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells. Chemical Science (RSC Publishing).

- Methyltetrazine amine. Conju-Probe.

- Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. PMC.

- Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry.

- TAMRA Methyltetrazine. Vector Labs.

- Tetrazine or methyl tetrazyne, which is best? ResearchGate.

- TAMRA Tetrazine. AxisPharm.

- Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. PMC.

- Electron deficient dihydrotetrazines: synthesis, redox properties and applications in biochemical systems. UDSpace - University of Delaware.

- Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. PMC - NIH.

- TAMRA-PEG4-tetrazine | Dye. MedchemExpress.com.

- ab253390 TAMRA Antibody/Protein/Cell Labeling Kit. Abcam.

- TAMRA Tetrazine. Vector Labs.

- TAMRA METHYLTETRAZINE DESCRIPTION SPECIFICATIONS. Vector Labs.

- Protocol for Labeling Biomolecules with 5-TAMRA NHS Ester. You Do Bio.

- TAMRA-PEG4-Tetrazine. BroadPharm.

- TAMRA TETRAZINE DESCRIPTION SPECIFICATIONS. Vector Labs.

- TAMRA-PEG4-Methyltetrazine. CD Bioparticles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Tetrazine methyl NHS Oligo Modifications from Gene Link [genelink.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. TAMRA-PEG4-Tetrazine | BroadPharm [broadpharm.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: TAMRA-Tetrazine Extinction Coefficient & Quantum Yield

This comprehensive technical guide details the photophysical properties, reaction mechanisms, and experimental protocols for TAMRA-Tetrazine , a critical tool in bioorthogonal chemistry.

Executive Summary

TAMRA-Tetrazine (Tetramethylrhodamine-Tetrazine) is a fluorogenic probe utilized in high-speed bioorthogonal labeling via the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1] Unlike green-emitting probes (e.g., BODIPY-Tetrazine) which are quenched via FRET, TAMRA-Tetrazine relies on Photoinduced Electron Transfer (PET) for its fluorogenic "turn-on" mechanism.[2]

While the parent TAMRA fluorophore is bright (

Photophysical Properties

The following data represents the consensus values for 5-TAMRA-Tetrazine in aqueous/organic buffer systems (e.g., PBS/DMSO).

| Property | Value | Notes |

| Extinction Coefficient ( | 92,000 M⁻¹cm⁻¹ | Measured at |

| Excitation Max ( | 553 nm | Compatible with 532 nm or 561 nm laser lines. |

| Emission Max ( | 575 nm | Orange-red emission, distinct from GFP/FITC channels. |

| Quantum Yield ( | < 0.02 | Unreacted State. Quenched via PET/ICDS mechanisms. |

| Quantum Yield ( | ~0.10 – 0.28 | Reacted State. Value recovers to that of free TAMRA upon oxidation. |

| Turn-On Ratio | 10–20 fold | Lower than BODIPY-Tz (>1000x) due to less efficient PET quenching. |

Critical Insight: Commercial datasheets often list the Quantum Yield of the parent TAMRA dye (0.1–0.3) rather than the quenched tetrazine conjugate. Do not use parent values for background subtraction calculations.

Mechanistic Insight: Quenching & Activation

Understanding the causality behind the signal change is vital for experimental design.

The Quenching Mechanism (PET vs. FRET)

Unlike Fluorescein or BODIPY, TAMRA's emission (575 nm) does not overlap significantly with the Tetrazine absorption (~520 nm). Therefore, FRET is not the dominant quenching mechanism .

-

Mechanism: Photoinduced Electron Transfer (PET).[3]

-

Process: The electron-deficient tetrazine ring accepts an electron from the excited TAMRA fluorophore, promoting non-radiative decay.

-

Result: The probe is "dim" but not "dark" (unlike BODIPY-Tetrazine), resulting in a modest turn-on ratio.

The "Dark Intermediate" Trap

The IEDDA reaction with TCO proceeds in two steps. The immediate product is a 4,5-dihydropyridazine , which is often non-fluorescent or partially quenched.

-

Step 1 (Fast): Tetrazine + TCO

Dihydropyridazine (Often Quenched). -

Step 2 (Slow/Oxidative): Dihydropyridazine

Pyridazine (Fluorescent).

-

Implication: If you image immediately after labeling without allowing for oxidation, you may underestimate the labeling efficiency.

Reaction Pathway Diagram

Caption: The IEDDA reaction pathway showing the transition from the quenched tetrazine probe to the fluorescent pyridazine product via the dihydropyridazine intermediate.[4]

Experimental Protocols

Protocol A: Determination of Extinction Coefficient ( )

Objective: Verify the concentration of your TAMRA-Tetrazine stock. Relying on mass alone is inaccurate due to potential salt contamination.

Reagents:

-

TAMRA-Tetrazine stock (approx. 5-10 mM in DMSO).

-

Spectroscopic grade Methanol or PBS (pH 7.4).

Workflow:

-

Preparation: Prepare a 10

M working solution by diluting the stock into the solvent. -

Serial Dilution: Prepare 5 dilutions ranging from 1

M to 10 -

Measurement: Measure Absorbance (

) at-

Blanking: Use pure solvent as the blank.

-

-

Calculation: Plot

(y-axis) vs. Concentration (M) (x-axis).-

Perform linear regression (

). -

The slope

is the Extinction Coefficient ( -

Validation:

must be

-

Protocol B: Quantum Yield ( ) Measurement

Objective: Determine the efficiency of the probe relative to a standard.

Standard: Rhodamine 101 in Ethanol (

Workflow:

-

Absorbance Matching: Prepare solutions of TAMRA-Tetrazine and the Standard such that their Absorbance at the excitation wavelength (e.g., 530 nm) is identical and below 0.1 OD (to avoid inner filter effects).

-

Emission Scan: Record the integrated fluorescence emission spectrum (

) for both samples (540–700 nm). -

Calculation: Use the comparative equation:

- : Refractive index of the solvent.

- : Integrated area under emission curve.

Protocol C: Bioorthogonal Labeling (Self-Validating)

Objective: Label TCO-tagged proteins while controlling for the "Dark Intermediate."

-

Incubation: Add TAMRA-Tetrazine (1–10

M final) to TCO-labeled sample. -

Reaction: Incubate for 15–30 minutes at RT (Reaction is fast).

-

Oxidation Step (Critical): If quantification is required immediately, ensure oxidative conditions (e.g., open air or mild oxidant) to convert the dihydropyridazine to the bright pyridazine.

-

Wash: Wash 2x with PBS to remove unreacted probe (improves S/N ratio, though not strictly necessary for fluorogenic probes).

Troubleshooting & Optimization

| Issue | Causality | Solution |

| Low Signal-to-Noise | Incomplete quenching of the probe (High background). | Use a wash step.[5][6] TAMRA-Tetrazine is not "dark" enough for no-wash imaging of low-abundance targets. |

| Delayed Signal Onset | Formation of stable dihydropyridazine intermediate. | Extend incubation time or ensure buffer is not hypoxic. |

| Precipitation | Hydrophobicity of the Tetrazine-TAMRA conjugate. | Ensure DMSO concentration in the final buffer is < 5%. Use PEGylated linkers (TAMRA-PEG4-Tz) for solubility. |

References

-

Vector Laboratories. TAMRA Tetrazine Product Specification. Retrieved from

-

BroadPharm. 5-TAMRA NHS Ester & Tetrazine Conjugates. Retrieved from

-

National Institutes of Health (PMC). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. PMC Free Article. Retrieved from

-

University of Birmingham. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene. Retrieved from

-

AAT Bioquest. Extinction Coefficient of TAMRA. Retrieved from

Sources

- 1. Buy TAMRA tetrazine | 1621096-76-1 [smolecule.com]

- 2. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

TAMRA-Tetrazine Cell Permeability and Uptake Mechanisms: A Technical Guide for Intracellular Bioorthogonal Labeling

Executive Summary

The advent of bioorthogonal chemistry has revolutionized our ability to track biomolecules in their native cellular environments. Among the arsenal of fluorescent probes, TAMRA-tetrazine (TAMRA-Tz) stands out as a premier reagent for live-cell intracellular imaging. Driven by the Inverse Electron-Demand Diels-Alder (IEDDA) reaction, TAMRA-Tz pairs exceptionally fast reaction kinetics with an optimal physicochemical profile for cellular uptake[1].

This whitepaper provides an in-depth mechanistic analysis of TAMRA-Tz cell permeability, the fluorogenic principles governing its signal-to-noise ratio, and field-proven methodologies for executing self-validating intracellular labeling protocols.

Mechanisms of Cellular Uptake and Permeability

The utility of any fluorescent probe in live-cell imaging is dictated by its ability to cross the plasma membrane without inducing cytotoxicity or requiring membrane permeabilization.

The Amphipathic Advantage of TAMRA

Fluorophore selection is a delicate balancing act. Highly charged dyes, such as cyanine derivatives (e.g., Sulfo-Cy5), are inherently cell-impermeable and restrict labeling to extracellular or surface-exposed targets[2]. Conversely, highly hydrophobic dyes (e.g., certain BODIPY derivatives) readily enter cells but suffer from severe non-specific hydrophobic binding to lipid droplets and organelle membranes, resulting in an intractable background signal[2][3].

TAMRA (Tetramethylrhodamine) occupies the ideal physicochemical middle ground. As a rhodamine-based xanthene dye, it is lipophilic enough to partition into the lipid bilayer, yet sufficiently polar to remain soluble in the aqueous cytosol[4].

Passive Diffusion and Subcellular Distribution

TAMRA-Tz enters mammalian cells primarily via concentration-dependent passive diffusion [3]. Once inside the intracellular space, it exhibits broad subcellular accessibility. Systematic evaluations using HaloTag-fused proteins have demonstrated that TAMRA-Tz can seamlessly access and label targets within distinct, highly regulated compartments, including the nucleus (e.g., targeting Histone 2B) and the endoplasmic reticulum (ER)[3][5].

The "Washout" Dynamics

Because TAMRA-Tz relies on passive diffusion, its intracellular concentration is in dynamic equilibrium with the extracellular media. This is a critical mechanistic advantage: unreacted TAMRA-Tz can diffuse back out of the cell during washout phases[3]. However, this mechanism is highly concentration-dependent. At optimized low concentrations (≤2.0 μM), the efflux of unreacted dye is highly efficient. At saturating concentrations (≥10.0 μM), the dye overwhelms the efflux gradient, leading to non-specific trapping and background fluorescence[5].

The IEDDA Reaction and Fluorogenic Activation

The reaction between TAMRA-Tz and strained dienophiles—such as trans-cyclooctene (TCO) or bicyclononyne (BCN)—is the cornerstone of its utility.

Reaction Kinetics in the Cytosol

While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions are useful, they are often too slow for dynamic intracellular events. IEDDA reactions between tetrazines and TCO are orders of magnitude faster, with second-order rate constants routinely exceeding

Mechanism of Fluorogenicity (The "Turn-On" Effect)

TAMRA-Tz is not merely a passive fluorescent tag; it is a fluorogenic probe . The tetrazine moiety acts as an internal fluorescence quencher.

When TAMRA is excited, the tetrazine group quenches the fluorescence primarily via Photoinduced Electron Transfer (PeT) [7][8]. Upon encountering a dienophile, the cycloaddition reaction triggers the release of nitrogen gas (

Diagram 1: PeT Quenching Mechanism and IEDDA-mediated Fluorogenic Activation of TAMRA-Tz.

Quantitative Performance Analysis

To justify the selection of TAMRA-Tz over other bioorthogonal reporters, we must analyze their comparative fitness factors inside living cells. The failure of many intracellular labeling experiments stems from utilizing reporters with poor membrane permeability or low intracellular stability[3][9].

Table 1: Comparative Intracellular Fitness of TAMRA-Conjugated Bioorthogonal Reporters

| Bioorthogonal Reporter | Cell Permeability | Intracellular Stability (24h) | Reaction Kinetics | Primary Application |

| TAMRA-Tetrazine | High (Passive Diffusion) | High | Fast (IEDDA with TCO/BCN) | Intracellular Live-Cell Imaging |

| TAMRA-Azide | Moderate | High (~100% remaining) | Slow (SPAAC with DBCO/BCN) | Intracellular SPAAC |

| TAMRA-BCN | Very Low | Low (~6% remaining) | N/A (Poor cellular uptake) | Extracellular / Surface Labeling |

| TAMRA-DBCO | Very Low | Moderate | N/A (Poor cellular uptake) | Extracellular / Surface Labeling |

Data synthesized from systematic evaluations of bioorthogonal reactions in live mammalian cells[3][9]. Note that introducing the strained alkyne (BCN/DBCO) as the fluorophore reporter severely limits intracellular efficacy due to poor permeability; therefore, TAMRA-Tz remains the optimal mobile reporter[3].

Optimized Experimental Protocol: Live-Cell Intracellular Labeling

The following protocol details a self-validating system for labeling intracellular proteins using a two-step targeting approach (e.g., HaloTag-TCO followed by TAMRA-Tz). Every step is designed with specific causality to maximize the signal-to-noise ratio.

Step-by-Step Methodology

Step 1: Target Priming (Dienophile Incorporation)

-

Transfect mammalian cells (e.g., HeLa) with the target protein fused to a HaloTag (e.g., Halo-H2B for nuclear localization)[5].

-

Incubate cells with 10 μM of HaloTag-TCO ligand in standard growth media for 30 minutes at 37°C / 5% CO2.

-

Causality: This concentration ensures rapid, saturating covalent binding of the TCO dienophile to the HaloTag inside the cell.

-

Step 2: Primary Washout

-

Wash the cells three times with PBS.

-

Incubate in fresh growth media for 1 hour at 37°C.

-

Causality: Crucial for removing unbound HaloTag-TCO ligand from the cytosol. Failure to do so will result in TAMRA-Tz reacting with free TCO in the media or cytoplasm, creating a high diffuse background[5].

-

Step 3: TAMRA-Tz Bioorthogonal Labeling

-

Replace media with fresh growth media containing 0.5 μM to 2.0 μM TAMRA-Tz [5].

-

Incubate for 30 to 60 minutes at 37°C.

Step 4: Secondary Washout and Imaging

-

Wash cells three times with PBS.

-

Incubate in fresh growth media for 1 to 2 hours prior to imaging.

-

Causality: This extended washout leverages TAMRA's cell permeability, allowing unreacted, quenched TAMRA-Tz to passively diffuse out of the cell[3].

-

-

Image live cells using confocal microscopy (Excitation: 555 nm laser; Emission filter: ~580 nm)[4].

Diagram 2: Optimized Workflow and Causality for Intracellular TAMRA-Tz Labeling.

Self-Validating Controls

To ensure scientific integrity and prove that the observed fluorescence is strictly the result of the IEDDA reaction (and not hydrophobic aggregation), the following controls must be run in parallel:

-

Minus-Dienophile Control: Express the HaloTag target but omit the HaloTag-TCO ligand in Step 1. Proceed with TAMRA-Tz labeling. A lack of signal validates that TAMRA-Tz does not non-specifically bind to cellular structures.

-

Competition Assay (Pulse-Chase): After Step 2, pre-incubate the cells with a high concentration of a non-fluorescent tetrazine (e.g., 10 μM methyl-tetrazine) to block all TCO sites. Subsequent addition of TAMRA-Tz should yield no signal, confirming target specificity.

References

- Liu, Z., et al. "Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging." Journal of the American Chemical Society, 2015.

- Liu, Z., et al. "Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging.

- "Access To Faster Eukaryotic Cell Labeling With Encoded Tetrazine Amino Acids." PMC - NIH.

- "Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox." PMC - NIH, 2013.

- "Bioorthogonal Chemistry in Cellular Organelles." PMC - NIH, 2023.

- "TAMRA dye for labeling in life science research." baseclick GmbH.

- "TAMRA Fluorescent Labeling." LifeTein Peptide Blog, 2025.

- "Novel Pronucleotide Reporters for bioorthogonal Labeling of Nucleic Acids." ediss.sub.hamburg, 2023.

- "Single-dye, transfection-free FLIM multiplexing via bioorthogonal chemistry." bioRxiv, 2025.

- Tian, Y., and Lin, Q. "Fitness Factors for Bioorthogonal Chemical Probes." NSF, 2016.

- "Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy.

- "Bioorthogonal chemistry: strategies and recent development." PMC - NIH.

Sources

- 1. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lifetein.com [lifetein.com]

- 5. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Intracellular Protein Labeling via TAMRA-Tetrazine and Genetic Code Expansion

Topic: TAMRA Tetrazine Protocol for Intracellular Protein Labeling Content Type: Application Note & Detailed Protocol

Abstract

This guide details the protocol for site-specific intracellular protein labeling using TAMRA-Tetrazine (Tetramethylrhodamine-Tetrazine) via the Inverse Electron Demand Diels-Alder (IEDDA) reaction. Unlike conventional immunofluorescence, which requires cell fixation and permeabilization, or fluorescent protein fusion (e.g., GFP), which adds significant steric bulk (27 kDa), this method utilizes Genetic Code Expansion (GCE) to incorporate a small, bioorthogonal handle (Trans-cyclooctene, TCO) into the protein of interest (POI). Subsequent reaction with cell-permeable TAMRA-Tetrazine yields rapid, specific, and bright labeling in live or fixed cells.

Introduction & Principle

1.1 The Need for Bioorthogonal Labeling

Intracellular imaging often faces a trade-off between specificity and perturbation. GFP fusions are specific but bulky, potentially disrupting protein folding or trafficking. Small molecule dyes (like TAMRA) are bright and photostable but lack specificity for a target protein unless conjugated to a ligand.

The IEDDA reaction bridges this gap. It involves the reaction between a 1,2,4,5-tetrazine (Tz) and a strained alkene, typically trans-cyclooctene (TCO) or cyclopropene (Cp) .

-

Kinetic Superiority: The reaction rate (

) for Tetrazine-TCO ligation exceeds -

Biocompatibility: It proceeds without catalysts (no toxic copper) and releases inert nitrogen (

) as the only byproduct.

1.2 Why TAMRA-Tetrazine?

-

Brightness: TAMRA (

, -

Cell Permeability: Unlike sulfonated dyes (e.g., Alexa Fluor 488), TAMRA is moderately lipophilic and carries a net charge that allows efficient passive diffusion across cell membranes.

-

Quenching Properties: The tetrazine moiety acts as a partial fluorescence quencher via Photoinduced Electron Transfer (PET) or FRET. Upon reaction with TCO, this quenching pathway is disrupted, leading to a fluorescence increase (turn-on effect), though wash steps are still recommended for optimal Signal-to-Noise Ratio (SNR).

Mechanism of Action

The core of this protocol is the Genetic Code Expansion (GCE) system combined with IEDDA chemistry .

-

Genetic Encoding: An orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair (typically MbPylRS/tRNA

) suppresses an in-frame Amber stop codon (TAG) in the gene of interest, incorporating a TCO-containing non-canonical amino acid (TCO*K) instead of terminating translation. -

Chemical Ligation: Exogenous TAMRA-Tetrazine enters the cell and specifically reacts with the TCO moiety on the protein.

Figure 1: Workflow coupling Genetic Code Expansion with Bioorthogonal IEDDA labeling.

Materials & Reagents

| Component | Specification | Notes |